Disodium;5-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate Disodium;5-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate
Brand Name: Vulcanchem
CAS No.: 1264-32-0
VCID: VC20959556
InChI: InChI=1S/C32H26N10O8S2.2Na/c43-31-39-27(33-21-7-3-1-4-8-21)37-29(41-31)35-23-15-13-19(25(17-23)51(45,46)47)11-12-20-14-16-24(18-26(20)52(48,49)50)36-30-38-28(40-32(44)42-30)34-22-9-5-2-6-10-22;;/h1-18H,(H,45,46,47)(H,48,49,50)(H3,33,35,37,39,41,43)(H3,34,36,38,40,42,44);;/q;2*+1/p-2/b12-11+;;
SMILES: C1=CC=C(C=C1)NC2=NC(=O)N=C(N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=O)N=C(N5)NC6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Molecular Formula: C32H24N10Na2O8S2
Molecular Weight: 786.7 g/mol

Disodium;5-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

CAS No.: 1264-32-0

Cat. No.: VC20959556

Molecular Formula: C32H24N10Na2O8S2

Molecular Weight: 786.7 g/mol

* For research use only. Not for human or veterinary use.

Disodium;5-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate - 1264-32-0

Specification

CAS No. 1264-32-0
Molecular Formula C32H24N10Na2O8S2
Molecular Weight 786.7 g/mol
IUPAC Name disodium;5-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate
Standard InChI InChI=1S/C32H26N10O8S2.2Na/c43-31-39-27(33-21-7-3-1-4-8-21)37-29(41-31)35-23-15-13-19(25(17-23)51(45,46)47)11-12-20-14-16-24(18-26(20)52(48,49)50)36-30-38-28(40-32(44)42-30)34-22-9-5-2-6-10-22;;/h1-18H,(H,45,46,47)(H,48,49,50)(H3,33,35,37,39,41,43)(H3,34,36,38,40,42,44);;/q;2*+1/p-2/b12-11+;;
Standard InChI Key YUZILKLGVPUFOT-YHPRVSEPSA-L
Isomeric SMILES C1=CC=C(C=C1)NC2=NC(=O)N=C(N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=O)N=C(N5)NC6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
SMILES C1=CC=C(C=C1)NC2=NC(=O)N=C(N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=O)N=C(N5)NC6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Canonical SMILES C1=CC=C(C=C1)NC2=NC(=O)N=C(N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=O)N=C(N5)NC6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator